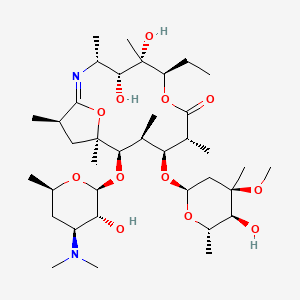

Erythromycin A 6,9-Imino Ether

説明

特性

IUPAC Name |

(3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-12-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6-ethyl-4,5-dihydroxy-10-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13,15-hexamethyl-7,16-dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)38-32-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPENQAXMHXRNMD-XBWOTNPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N=C2C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N=C2[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99290-97-8, 342371-84-0 | |

| Record name | (1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-10-[(2,6-dideoxy-3-C-methyl-3-O-methyl--L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)--D-xylo-hexopyranosyl]oxy]- 7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythromycine A iminoeter | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN A 6,9-IMINO ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9UX4EW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and synthesis of Erythromycin A 6,9-Imino Ether

An In-depth Technical Guide to the Discovery and Synthesis of Erythromycin A 6,9-Imino Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin A, a cornerstone of macrolide antibiotics, has a rich history from its serendipitous discovery to its complex total synthesis, which challenged and inspired a generation of chemists. Its inherent instability in acidic environments spurred the development of numerous derivatives, leading to more stable and potent therapeutics. This technical guide delves into the pivotal journey of Erythromycin A, with a focused exploration of a key synthetic intermediate: this compound. This bicyclic derivative, formed via a strategic Beckmann rearrangement, is not an endpoint but a critical gateway to the azalide class of antibiotics, most notably Azithromycin. We will examine the historical context of Erythromycin's discovery, the monumental challenge of its synthesis, and provide a detailed, field-proven guide to the synthesis, purification, and characterization of the 6,9-imino ether intermediate, offering insights into the causality behind the chosen experimental pathways.

Part 1: The Genesis of a Macrolide—Discovery and Structural Challenge

A Fortuitous Discovery from Philippine Soil

The story of erythromycin begins not in a pristine laboratory, but with a soil sample from the Iloilo province of the Philippines. In 1949, Filipino scientist Dr. Abelardo B. Aguilar, then a researcher for Eli Lilly and Company, isolated a strain of the actinomycete bacterium, Saccharopolyspora erythraea (formerly classified as Streptomyces erythreus), from this soil.[1][2][3][4][5] He observed its potent antibacterial activity and sent the sample to his employers.[5] Eli Lilly's research team, led by J. M. McGuire, subsequently isolated the active compound, and in 1952, the company announced the discovery of a new, powerful antibiotic.[6][7] Marketed under the trade name Ilosone, in a nod to its geographical origins, erythromycin quickly became a vital alternative for patients with penicillin allergies, offering a similar spectrum of activity against Gram-positive bacteria.[1][2][8]

Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA, obstructing the polypeptide exit tunnel and interfering with aminoacyl translocation.[8][9][10] This action effectively halts bacterial growth and replication.[9]

The Mount Everest of Total Synthesis

The structural complexity of Erythromycin A presented a formidable challenge to the synthetic chemists of the 20th century. With its 14-membered lactone ring, ten stereogenic centers, and multiple functional groups, the molecule was described by Nobel laureate Robert B. Woodward in 1956 as "quite hopelessly complicated."[11] Yet, it was Woodward and his extensive research group who ultimately conquered this challenge. In 1981, they posthumously reported the first stereocontrolled, asymmetric total synthesis of Erythromycin A.[2][8][11][12] This landmark achievement, spanning dozens of steps, was a testament to the power of strategic, logical synthesis and remains a classic case study in the field.[11][13]

Part 2: The Imperative for Derivatization: Synthesis of this compound

A major clinical drawback of Erythromycin A is its instability in the acidic environment of the stomach, which leads to inactivation and reduced bioavailability.[6] This vulnerability prompted extensive research into chemical modifications that could enhance its stability and antibacterial profile. The formation of the this compound is a cornerstone of this effort, serving as the pivotal intermediate in the synthesis of azithromycin and other azalides.[14][15]

The synthesis is a two-step process involving the conversion of the C9 ketone to an oxime, followed by a Beckmann rearrangement to induce ring expansion and form the stable bicyclic imino ether.

Step 1: Oximation of the C9 Carbonyl

The initial step involves the reaction of Erythromycin A with a hydroxylamine reagent to form Erythromycin A 9-oxime. This reaction is critical as it sets the stage for the subsequent rearrangement. The choice of reagents and conditions is crucial to maximize yield and minimize the formation of degradation impurities.[4]

-

Reagent: Hydroxylamine hydrochloride is commonly used, requiring a base to liberate the free hydroxylamine. Alternatively, free hydroxylamine can be used directly.[2][4] Organic bases like triethylamine or mild acid catalysts such as acetic acid are employed to facilitate the reaction while avoiding the harsh conditions that could degrade the macrolide structure.[2][16]

-

Solvent System: Mildly polar solvents like isopropanol or ethanol are preferred over methanol.[4][16] This choice is based on minimizing the formation of degradation byproducts, a common issue in erythromycin chemistry.[4]

-

Control of Stereochemistry: The oxime can exist as (E) and (Z) isomers. The (E)-oxime is the desired precursor for the formation of the 6,9-imino ether. Reaction conditions can be optimized to favor the formation of the (E) isomer.[17]

Workflow: Oximation of Erythromycin A

Caption: General workflow for the synthesis of Erythromycin A 9-Oxime.

Step 2: Beckmann Rearrangement to the 6,9-Imino Ether

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[3] In the context of Erythromycin A 9-oxime, this reaction proceeds via an intramolecular cyclization, where the group anti-periplanar to the leaving group on the oxime nitrogen migrates. The C6 hydroxyl group attacks the electrophilic intermediate, resulting in the formation of the stable 6,9-imino ether bridge and expanding the macrolide ring to a 15-membered azalactone core.[6]

-

Activating Agent: The hydroxyl group of the oxime must be converted into a good leaving group. Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or mesyl chloride (MsCl), are highly effective for this purpose.[1][9] They react with the oxime hydroxyl to form a sulfonate ester, which is an excellent leaving group.

-

Solvent System: A biphasic solvent system, typically comprising a non-polar organic solvent like methylene chloride and water, is often employed.[2][14] This is a key process optimization. The desired 6,9-imino ether product is water-soluble at acidic to neutral pH, while the p-toluenesulfonic acid byproduct and other organic impurities are sequestered in the organic layer. This simplifies purification immensely, as the product can be isolated by separating the aqueous layer and then precipitating the imino ether by raising the pH.[2][9]

-

Base and pH Control: A base, such as sodium bicarbonate or triethylamine, is required to neutralize the HCl or sulfonic acid generated during the reaction.[2][9] Careful control of pH during the workup is critical for separation and purification. The imino ether is extracted and isolated by manipulating its solubility through pH adjustments.[1]

Mechanism: Beckmann Rearrangement of Erythromycin A 9-Oxime

Caption: Key steps in the formation of the 6,9-Imino Ether via Beckmann Rearrangement.

Part 3: Experimental Protocols and Data

The following protocols are synthesized from established procedures in the patent literature and represent robust methods for the preparation of this compound.[1][2][4][9]

Protocol 1: Synthesis of Erythromycin A 9-Oxime

-

Reaction Setup: In a suitable reaction vessel, dissolve Erythromycin A (1 part by weight) in isopropanol (approx. 5-7 parts by volume).

-

Reagent Addition: Add an aqueous solution of hydroxylamine (approx. 1.5-2.0 molar equivalents). Begin stirring the mixture.

-

Catalysis: Add glacial acetic acid (approx. 1.5-2.0 molar equivalents) to the reaction mixture to catalyze the oximation.

-

Reaction Execution: Heat the mixture to 50-55°C and maintain for 24-30 hours, monitoring the reaction progress by HPLC or TLC until the consumption of Erythromycin A is complete.

-

Workup and Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C. Add water (approx. 5-10 parts by volume) to precipitate the product.

-

Purification: Stir the resulting slurry for 1-2 hours at 0-5°C. Filter the solid product, wash thoroughly with cold water to remove salts and impurities, and dry under vacuum at 40-50°C.

Protocol 2: Synthesis of this compound

-

Reaction Setup: Suspend Erythromycin A 9-oxime (1 part by weight) in a biphasic mixture of methylene chloride (approx. 4-5 parts by volume) and water (approx. 10 parts by volume). Add sodium bicarbonate (approx. 2-3 molar equivalents) and stir vigorously.

-

Reagent Addition: Cool the mixture to 0-5°C. Slowly add a solution of p-toluenesulfonyl chloride (approx. 1.5 molar equivalents) dissolved in a small amount of methylene chloride over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction Execution: Stir the reaction mixture at 0-10°C for 1.5-2.5 hours. Monitor the reaction by HPLC until the oxime is consumed.[9]

-

Phase Separation: Once the reaction is complete, stop stirring and allow the layers to separate. The upper aqueous layer contains the product as a salt, while the lower organic layer contains byproducts.

-

Workup and Isolation: Separate the layers. Wash the aqueous layer with fresh methylene chloride to remove residual impurities.

-

Precipitation: Cool the aqueous layer to 10-15°C and adjust the pH to 11.0-12.0 with a sodium hydroxide solution. The this compound will precipitate as a white solid.

-

Purification: Stir the slurry for 1-2 hours, then filter the product. Wash the filter cake extensively with water until the filtrate is neutral. Dry the product under vacuum at 50-60°C.

Data Presentation: Comparative Synthesis Yields

The yield and purity of this compound are highly dependent on the specific reagents and conditions used. The following table summarizes representative data from various published methods.

| Starting Material | Rearrangement Reagent | Solvent System | Yield (%) | Purity (%) (HPLC) | Reference |

| Erythromycin A 9-Oxime | p-Toluenesulfonyl chloride | Acetone/Water | ~75-85 | >90 | [14] |

| Erythromycin Thiocyanate | p-Toluenesulfonyl chloride | Methylene Chloride/Water | ~72 | >92 | [1] |

| Erythromycin A 9(E)-Oxime | p-Toluenesulfonyl chloride | Not specified | 93 | 98 | [17] |

| Erythromycin Thiocyanate | Mesyl chloride | Ethylene Dichloride/Water | >72 | 92.2 | [9] |

Part 4: Characterization and Biological Significance

Structural Characterization

The structure of this compound has been unequivocally confirmed through various analytical techniques. A comprehensive study by Deng et al. utilized NMR, IR, and mass spectrometry for its characterization, with the final structure being confirmed by single-crystal X-ray diffraction.[16] This work provided definitive proof of the bicyclic structure resulting from the intramolecular Beckmann rearrangement.[16]

Biological Activity and Role as a Synthetic Intermediate

This compound is primarily considered a synthetic intermediate, not a therapeutic agent in its own right.[2][14] Often referred to as an impurity in Erythromycin synthesis, its own antibacterial activity is not a subject of significant research.[5] The modification of the C9 ketone to an imino ether linkage alters the conformation of the macrolide ring and its interaction with the bacterial ribosome, which is expected to reduce its antibacterial potency compared to the parent molecule.

The true value of the 6,9-imino ether lies in its role as a stable, advanced precursor for the synthesis of azalides.[9][15] The imino ether can be readily reduced via catalytic hydrogenation to yield 9-deoxo-9a-aza-9a-homoerythromycin A. This secondary amine is then subjected to reductive N-methylation (e.g., using formaldehyde and formic acid) to produce Azithromycin, a globally important antibiotic with improved acid stability and an expanded spectrum of activity.[2][14]

Conclusion

The journey from a soil microbe in the Philippines to the highly engineered synthesis of second-generation macrolides like azithromycin is a compelling narrative of scientific discovery, ingenuity, and relentless optimization. This compound stands as a testament to this process—a molecule born from the need to overcome the inherent liabilities of a natural product. While not a drug itself, its efficient and high-yield synthesis is a critical chokepoint in the manufacturing of life-saving antibiotics. The detailed understanding of its formation, through the strategic application of the Beckmann rearrangement, provides researchers and drug development professionals with a robust chemical platform, underscoring the principle that in complex synthesis, the journey through key intermediates is as important as the final destination.

References

-

Alembic Ltd. (2010). A Cost Effective Process For Preparing 6,9 Imino Ether. IN/2010/00030. Available at: [14]

-

Ningxia Qiyuan Pharmaceutical Co Ltd. (2013). Preparation method of erythromycin 6,9 imino ether. CN103319551A. Available at: [1]

-

Deng, Z., Yao, G., & Ou, Y. (2003). Synthesis and crystal structure of this compound. ResearchGate. Available at: [Link][16]

-

Lianyungang Duxiang Chem. (2016). Preparation method of erythromycin 6,9-imino ether compound. CN106083954A. Available at: [15]

-

Kopran Research Laboratories Ltd. (2007). A process for preparing 6,9-imino ether. WO2007015265A2. Available at: [2][9]

-

Deng, Z., Yao, G., & Ou, Y. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. Journal of Beijing Institute of Technology, 12(2), 186-189. Available at: [Link][3]

-

Abbott Laboratories. (1998). Process for preparing erythromycin A oxime. US5808017A. Available at: [4][16]

-

Deng, Z., Yao, G., & Ou, Y. (2002). Beckmann rearrangement of erythromycin A(E) oxime. ResearchGate. Available at: [Link][17]

-

Wikipedia. (n.d.). Erythromycin. Retrieved from [Link]

-

Oreate AI. (2026). Erythromycin: A Versatile Antibiotic With a Rich History. Retrieved from [Link]

- McGuire, J. M., et al. (1952). Ilotycin, a new antibiotic. Antibiotics & Chemotherapy, 2(6), 281-283.

-

Simionescu, C. I., et al. (2023). Erythromycin Formulations—A Journey to Advanced Drug Delivery. Pharmaceutics, 15(3), 875. Available at: [Link]

-

Everett, J. R., & Tyler, J. W. (1995). Structural studies on erythromycin A enol ether: Full assignments of the 1H and 13C NMR spectra. Journal of the Chemical Society, Perkin Transactions 2, (7), 1439-1443. Available at: [Link]

-

Djokic, S., et al. (1986). Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 1881-1890. Available at: [Link]

Sources

- 1. CN103319551A - Preparation method of erythromycin 6,9 imino ether - Google Patents [patents.google.com]

- 2. WO2009156938A2 - A cost effective process for preparing 6,9-imino ether - Google Patents [patents.google.com]

- 3. Beckmann Rearrangement of Erythromycin A 9(E)-Oxime [journal.bit.edu.cn]

- 4. magritek.com [magritek.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Erythromycin A Imino ether | 99290-97-8 | SynZeal [synzeal.com]

- 8. Solution Structure and Assignments of the 1H and 13C NMR Spectra of Erythromycin C in Organic and Aqueous Solution - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 9. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]

- 10. usbio.net [usbio.net]

- 11. A Cost Effective Process For Preparing 6,9 Imino Ether [quickcompany.in]

- 12. Preparation method of erythromycin 6,9-imino ether compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Erythromycin A 6,9-Imino Ether: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin A, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, has long been a cornerstone in the treatment of various bacterial infections. Its mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[1][2] However, the clinical utility of erythromycin A is hampered by its instability in acidic environments, such as the stomach, which leads to the formation of inactive degradation products.[3][4] This inherent instability has driven extensive research into the development of semi-synthetic derivatives with improved pharmacokinetic and microbiological profiles.[1]

One of the most clinically significant modifications of erythromycin A is its transformation into azithromycin, a widely prescribed azalide antibiotic. A key intermediate in this synthetic pathway is Erythromycin A 6,9-Imino Ether.[5] This guide provides a comprehensive technical overview of the chemical structure, properties, and synthesis of this pivotal molecule.

Chemical Structure and Stereochemistry

This compound is a complex macrocyclic compound derived from Erythromycin A. The formation of the imino ether linkage involves a Beckmann rearrangement of Erythromycin A 9(E)-oxime, resulting in a bicyclic structure.[6] The chemical formula of this compound is C37H66N2O12, and its molecular weight is 730.93 g/mol .[7][8]

The core structure consists of a 14-membered lactone ring, characteristic of erythromycin, which is fused with a new ring system created by the intramolecular 6,9-imino ether bridge. This structural modification significantly alters the conformation of the macrolide ring compared to the parent compound. The stereochemistry of the numerous chiral centers in the erythromycin backbone is retained during the synthesis.

The definitive three-dimensional structure of this compound has been elucidated by X-ray single-crystal diffraction, confirming the bicyclic nature of the molecule.[6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The introduction of the 6,9-imino ether bridge significantly alters the physicochemical properties of the erythromycin scaffold. While detailed quantitative data for some properties are not extensively reported in publicly available literature, the following provides a summary of known characteristics.

| Property | Value/Description | Source(s) |

| Molecular Formula | C37H66N2O12 | [7][8] |

| Molecular Weight | 730.93 g/mol | [7][8] |

| CAS Number | 99290-97-8 | [7][9] |

| Appearance | White to off-white solid | [10] |

| Solubility | Slightly soluble in chloroform and methanol. | [10][11] |

| Stability | More stable in acidic conditions compared to Erythromycin A due to the blockage of the intramolecular cyclization pathway. | [12] |

Spectroscopic Characterization

The structure of this compound has been unequivocally confirmed through a combination of spectroscopic techniques.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy have been used to elucidate the detailed structure, including the stereochemistry of the molecule. The chemical shifts and coupling constants provide a complete picture of the proton and carbon environments within the complex bicyclic system.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups. The spectrum would be expected to show characteristic absorptions for hydroxyl groups, the lactone carbonyl, C-O and C-N bonds, and the imino ether functionality.[6]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which in turn confirms the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure.[6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the parent antibiotic, Erythromycin A. The key transformation is the Beckmann rearrangement of an oxime intermediate. Various methodologies have been patented for this synthesis, aiming for high yield and purity.[13]

Caption: General synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example synthesized from published patent literature and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Oximation of Erythromycin A

-

Reaction Setup: In a suitable reaction vessel, dissolve Erythromycin A in a lower alcohol solvent such as methanol or ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or an organic base) to the solution.

-

Reaction Conditions: Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) until the consumption of Erythromycin A is complete.

-

Work-up: Upon completion, the reaction mixture containing the Erythromycin A oxime is typically used directly in the next step without isolation.

Step 2: Beckmann Rearrangement to this compound

-

Solvent System: To the reaction mixture from Step 1, add water and a water-immiscible organic solvent (e.g., dichloromethane) to create a biphasic system.

-

pH Adjustment: Adjust the pH of the aqueous layer to a basic range (typically pH 9-12) using a suitable base (e.g., sodium hydroxide solution) to facilitate the separation of the organic layer containing the oxime.

-

Reagent Addition: To the separated organic layer, add a sulfonyl chloride, such as p-toluenesulfonyl chloride or mesyl chloride, at a reduced temperature (e.g., 0-10 °C).[13]

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature for a few hours, monitoring the formation of the imino ether by HPLC.

-

Isolation and Purification: After the reaction is complete, the pH is adjusted to precipitate the crude product. The solid is then filtered, washed, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system to yield high-purity this compound.[13]

Biological Activity and Applications

This compound is primarily recognized as a crucial synthetic intermediate in the manufacturing of azithromycin.[5] Its own biological activity is not extensively documented, as it is generally not intended for direct therapeutic use. The structural modification that forms the imino ether bridge alters the part of the molecule that interacts with the bacterial ribosome, and as such, its antimicrobial activity is expected to be significantly different from that of erythromycin A. Some reports classify it as an impurity in the synthesis of Erythromycin.[7]

The primary application of this compound lies in its role as a building block for more complex semi-synthetic macrolides. The imino ether functionality is a versatile handle for further chemical modifications, leading to the development of next-generation antibiotics with improved properties.

Conclusion

This compound is a structurally fascinating and synthetically important derivative of a classic antibiotic. Its unique bicyclic structure, arising from the Beckmann rearrangement of Erythromycin A oxime, imparts increased acid stability, a critical improvement over the parent compound. While not a therapeutic agent in itself, its role as a key intermediate in the synthesis of azithromycin underscores its significance in medicinal chemistry and drug development. Further research into the specific physicochemical properties and potential, albeit likely limited, biological activities of this imino ether could provide deeper insights into the structure-activity relationships of macrolide antibiotics.

References

-

Kirst, H. A. (1993). Semi-synthetic derivatives of erythromycin. Progress in Medicinal Chemistry, 30, 57-88. [Link]

-

Deng, Z.-H., & Yao, G.-W. (2003). Synthesis and crystal structure of this compound. Chinese Journal of Organic Chemistry, 23(8), 840-843. [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Erythromycin. Retrieved from [Link]

-

Fiese, E. F., & Steffen, S. H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy, 25 Suppl A, 39-47. [Link]

-

Magritek. (n.d.). Erythromycin A. Retrieved from [Link]

-

The Japanese Pharmacopoeia, 14th Edition. (2001). Official Monographs for Part I / Erythromycin Ethylsuccinate. [Link]

-

Abdel-Hamid, M. (2012). The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant. Tropical Journal of Pharmaceutical Research, 11(5), 803-812. [Link]

-

Kibwage, I. O., Hoogmartens, J., Roets, E., Vanderhaeghe, H., Verbist, L., Dubost, M., Pascal, C., Petitjean, P., & Levol, G. (1985). Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives. Antimicrobial Agents and Chemotherapy, 28(5), 630–633. [Link]

-

SynZeal. (n.d.). Erythromycin A Imino ether. Retrieved from [Link]

-

Cyphert, E. L., Wallat, J. D., Pokorski, J. K., & von Recum, H. A. (2017). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. Antibiotics (Basel, Switzerland), 6(2), 11. [Link]

-

Everett, M. J., Jin, F., & Piddock, L. J. (1998). Structural studies on erythromycin A enol ether: Full assignments of the 1H and 13C NMR spectra. Journal of Pharmaceutical Sciences, 87(10), 1242-1246. [Link]

-

ResearchGate. (n.d.). How can I prepare the erythromycin stock? Retrieved from [Link]

-

Gates, P. J., Kearney, G. C., Jones, R., Leadlay, P. F., & Staunton, J. (1999). Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 13(4), 242–246. [Link]

-

ResearchGate. (n.d.). FTIR spectra of erythromycin standards in mid infrared region (4000–400cm−1). Retrieved from [Link]

-

Cyphert, E. L., Wallat, J. D., Pokorski, J. K., & von Recum, H. A. (2017). Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. Antibiotics (Basel, Switzerland), 6(2), 11. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 9-deoxo-9a-aza-9a-homoerythromycin A and related substances by high-performance liquid chromatography. Retrieved from [Link]

-

Minar International Journal of Applied Sciences and Technology. (2024). study the antimicrobial activity of topical gel formulation of “erythromycin and dexamethasone”. Retrieved from [Link]

-

Nikam, Y. (2022). Pharmacokinetics and Antibiotic Activity of Erythromycin. Journal of Pharmaceutical Chemistry & Chemical Science, 6(3), 1-2. [Link]

-

ResearchGate. (n.d.). (+)‐ESI‐MS/MS spectra of erythromycin A [M+H]⁺ m/z 734.4685 at... Retrieved from [Link]

-

ResearchGate. (n.d.). Erythromycin degradation, under acid conditions, results in... Retrieved from [Link]

-

Arabian Journal of Chemistry. (2015). Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy. Arabian Journal of Chemistry, 8(4), 529-534. [Link]

-

World Health Organization. (2018). Accelerated stability study on the proposed WHO third International Standard for Erythromycin. [Link]

- Google Patents. (n.d.). CN103319551A - Preparation method of erythromycin 6,9 imino ether.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. This compound - SRIRAMCHEM [sriramchem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. usbio.net [usbio.net]

- 11. This compound | 99290-97-8 [chemicalbook.com]

- 12. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN103319551A - Preparation method of erythromycin 6,9 imino ether - Google Patents [patents.google.com]

Spectroscopic data of Erythromycin A 6,9-Imino Ether (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Erythromycin A 6,9-Imino Ether

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to ensure robust structural elucidation and quality control.

Introduction: The Significance of a Key Intermediate

Erythromycin A is a cornerstone macrolide antibiotic. Its chemical modification has led to the development of next-generation antibiotics with improved stability and pharmacokinetic profiles. A critical derivative in this lineage is this compound. This compound is not an active pharmaceutical ingredient itself but serves as a pivotal synthetic intermediate.[1] Its formation, typically via a Beckmann rearrangement of Erythromycin A 9(E)-oxime, represents a key step in the semi-synthesis of azalides, a potent class of 15-membered macrolide antibiotics that includes the widely prescribed drug Azithromycin.[2][3]

Accurate and comprehensive spectroscopic characterization of this imino ether is paramount. It confirms the successful ring expansion and intramolecular cyclization, verifies the absence of the parent ketone, and ensures the purity of the intermediate before it proceeds to subsequent reductive steps. This guide details the characteristic spectral signatures that define this unique molecular architecture.

Molecular Structure and Transformation

The conversion from Erythromycin A to its 6,9-imino ether involves a significant structural rearrangement. The C9 ketone is converted to an oxime, which then undergoes a Beckmann rearrangement to form a 15-membered azalide ring, incorporating the oxime nitrogen into the macrolactone backbone. An intramolecular cyclization between the C6 hydroxyl group and the newly formed imine carbon results in the stable 6,9-imino ether bridge.

Caption: Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the 6,9-imino ether, providing detailed information about the carbon-hydrogen framework. The transformation from Erythromycin A results in several key changes in both the ¹H and ¹³C NMR spectra.

Expertise & Experience: Interpreting the NMR Data

The primary confirmation of the imino ether formation comes from the disappearance of the C9 ketone signal in the ¹³C NMR spectrum and the appearance of a new quaternary carbon signal corresponding to the C9 imine carbon. In Erythromycin A, the C9 ketone resonates at a characteristic downfield shift of approximately 222.0 ppm.[4] In the 6,9-imino ether, this signal is absent and is replaced by a signal for the C9 imine carbon, expected to appear in the 160-170 ppm range. Concurrently, the C6 carbon, now part of an ether linkage, will experience a significant downfield shift.

Expected ¹³C NMR Chemical Shifts

While a complete, published dataset is scarce, the key expected shifts, based on the known spectrum of Erythromycin A and related derivatives, are summarized below.[4][5][6]

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale for Change from Erythromycin A |

| C1 (Lactone C=O) | ~175-176 | Minor change from parent compound. |

| C9 (Imino C=N) | ~160-170 | Key Indicator: Replaces C9 ketone signal (~222 ppm). |

| C6 (Ether C-O) | ~85-90 | Significant downfield shift due to ether formation. |

| C1' (Anomeric) | ~102-104 | Largely unaffected. |

| C1'' (Anomeric) | ~95-97 | Largely unaffected. |

| N(CH₃)₂ | ~40-41 | Largely unaffected. |

Expected ¹H NMR Chemical Shifts

The proton spectrum will show complex multiplets, but specific shifts for protons near the reaction center (C6, C9, C10, C8) will be altered. Protons on carbons adjacent to the new C-O-C and C=N bonds will exhibit changes in their chemical environment.

| Proton(s) | Expected Chemical Shift (δ, ppm) | Rationale for Change from Erythromycin A |

| H-8 | Shifted | Altered electronic environment due to C9 modification. |

| H-10 | Shifted | Altered electronic environment due to C9 modification. |

| N(CH₃)₂ | ~2.3-2.4 | Largely unaffected, serves as a good internal reference point. |

| Anomeric Protons | ~4.4-4.9 | Largely unaffected. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural validation.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 240-250 ppm, relaxation delay of 2 seconds.

-

-

2D NMR (for full assignment):

-

Perform COSY (Correlation Spectroscopy) to establish H-H couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) H-C correlations, which is critical for confirming the connectivity of the new imino ether bridge.

-

Caption: Figure 2. Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and reliable method for confirming the presence and absence of key functional groups, serving as an excellent quality control check for the synthesis.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum offers a clear "before and after" picture of the chemical transformation. The most telling sign of a successful reaction is the disappearance of the sharp, strong carbonyl (C=O) absorption band of the C9 ketone from the parent Erythromycin A, which is typically observed around 1700-1730 cm⁻¹.[7] This should be replaced by a new, weaker absorption band corresponding to the imine (C=N) stretch. The presence of broad O-H stretching and strong C-O-C ether stretching bands confirms the integrity of the rest of the macrolide structure.

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| O-H Stretch (hydroxyls) | 3300 - 3500 (broad) | Presence of multiple hydroxyl groups on the macrolide and sugars. |

| C-H Stretch (alkanes) | 2850 - 3000 | Aliphatic C-H bonds throughout the molecule. |

| C=O Stretch (lactone) | ~1730 - 1740 | Carbonyl of the 15-membered lactone ring. |

| C=N Stretch (imine) | ~1640 - 1690 | Key Indicator: Confirms formation of the imino ether. |

| C-O-C Stretch (ethers) | 1000 - 1200 (strong) | Multiple ether linkages, including the new C6-O-C9 bridge. |

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scanning: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Identify the key absorption bands and compare them to the expected values.

Caption: Figure 4. Predicted ESI-MS/MS fragmentation pathway.

Conclusion: A Triad of Spectroscopic Validation

The structural confirmation of this compound relies on the synergistic interpretation of NMR, IR, and MS data. NMR provides the definitive carbon-hydrogen framework, IR confirms the critical functional group transformation, and MS verifies the correct molecular weight and substructures. Together, these techniques form a self-validating system, providing the high degree of certainty required in pharmaceutical synthesis and development. By understanding these key spectral signatures, researchers can confidently verify the structure and purity of this crucial azalide intermediate.

References

-

The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

[Infrared spectra and the molecular conformations of macrolide-group antibiotics in solution]. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Gates, P. J., Kearney, G. C., Jones, R., Leadlay, P. F., & Staunton, J. (1999). Structural elucidation studies of erythromycins by electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(4), 242-246. Retrieved from [Link]

-

Carnevale Neto, F., Vessecchi, R., et al. (n.d.). Fragmentation pathways of erythromycin A upon protonation at different.... ResearchGate. Retrieved from [Link]

-

Synthesis and crystal structure of this compound. (n.d.). ResearchGate. Retrieved from [Link]

-

Macrocycle fragmentation of erythromycin A after cyclic oxonium ion.... (n.d.). ResearchGate. Retrieved from [Link]

-

Erythromycin - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

Everett, J. R. (1990). Conformational analysis of erythromycin A derivatives: A predictive method using NMR chemical shift and coupling constant data. Semantic Scholar. Retrieved from [Link]

-

Erythromycin A. (n.d.). Magritek. Retrieved from [Link]

- Preparation method of erythromycin 6,9-imino ether compound. (n.d.). Patsnap.

-

Lazarevski, G., Kobrehel, G., et al. (1998). Acid Catalyzed Hydrolysis of Erythromycin A 6,9-Cyclic Imino Ether. The Journal of Antibiotics. Retrieved from [Link]

- A process for preparing 6,9-imino ether. (n.d.). Google Patents.

-

This compound | C37H66N2O12 | CID 11445548. (n.d.). PubChem. Retrieved from [Link]

-

Koch, W. L. (1979). Erythromycin. In K. Florey (Ed.), Analytical Profiles of Drug Substances. Academic Press. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]

- 4. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational analysis of erythromycin A derivatives: A predictive method using NMR chemical shift and coupling constant data | Semantic Scholar [semanticscholar.org]

- 6. magritek.com [magritek.com]

- 7. researchgate.net [researchgate.net]

The Beckmann Rearrangement of Erythromycin A Oxime: A Deep Dive into Mechanism and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The structural modification of natural products remains a cornerstone of drug discovery, enabling the enhancement of therapeutic properties and the generation of novel pharmacological agents. Erythromycin A, a well-known macrolide antibiotic, has served as a versatile scaffold for the development of new antibacterial drugs. A key transformation in the derivatization of Erythromycin A is the Beckmann rearrangement of its corresponding oxime, a reaction that facilitates ring expansion and the introduction of a nitrogen atom into the macrocyclic core. This guide provides a comprehensive exploration of the mechanism of the Beckmann rearrangement for Erythromycin A oxime, offering insights into the underlying principles, experimental considerations, and the significance of this reaction in the synthesis of important antibiotic analogues such as azithromycin.

The Strategic Importance of the Beckmann Rearrangement in Macrolide Synthesis

Erythromycin A possesses a 14-membered lactone ring. The Beckmann rearrangement of Erythromycin A 9-oxime provides a strategic pathway to a 15-membered azalide, a class of macrolide antibiotics with an expanded ring system containing a nitrogen atom. This structural modification has profound implications for the pharmacological profile of the resulting compounds, often leading to improved acid stability, altered pharmacokinetic properties, and a broader spectrum of antibacterial activity. The most notable application of this rearrangement is in the industrial synthesis of azithromycin, a widely prescribed azalide antibiotic. The ring-expanded lactam, 11-aza-10-deoxo-10-dihydroerythromycin A, serves as a crucial intermediate in the synthesis of this important drug.[1][2]

The Preparatory Step: Synthesis of Erythromycin A Oxime

The journey to the ring-expanded macrolide begins with the conversion of the C-9 ketone of Erythromycin A to its corresponding oxime. This reaction is typically achieved by treating Erythromycin A with hydroxylamine in the presence of an acid or base catalyst.[3][4][5] The stereochemistry of the resulting oxime is of paramount importance, as the Beckmann rearrangement is a stereospecific reaction. The (E)-isomer of Erythromycin A 9-oxime is the desired precursor for the synthesis of the key 15-membered lactam intermediate.[1]

Experimental Protocol: Synthesis of Erythromycin A 9(E)-Oxime

This protocol is a synthesis of information from established procedures.[3][6]

Materials:

-

Erythromycin A

-

Hydroxylamine hydrochloride

-

Triethylamine or a mild acid catalyst (e.g., acetic acid)

-

Methanol or Isopropanol

-

Water

-

Appropriate workup and purification solvents (e.g., ethyl acetate, brine)

Procedure:

-

Dissolve Erythromycin A in a suitable solvent such as methanol or isopropanol.

-

In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with a base like triethylamine in the chosen solvent. Alternatively, a mild acid catalyst can be used directly with hydroxylamine.

-

Add the hydroxylamine solution to the Erythromycin A solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50°C) for a period sufficient to ensure complete oximation, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude Erythromycin A oxime.

-

Purification is typically achieved by recrystallization to obtain the desired (E)-oxime isomer in high purity.

Causality Behind Experimental Choices:

-

Solvent: The choice of a polar protic solvent like methanol or isopropanol facilitates the dissolution of the reactants and the reaction progress.

-

Catalyst: The use of a base like triethylamine deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine nucleophile. An acid catalyst can protonate the carbonyl oxygen of Erythromycin A, making it more electrophilic and susceptible to nucleophilic attack by hydroxylamine.

-

Temperature: The reaction temperature is a critical parameter that influences the reaction rate and the potential for side reactions. Milder temperatures are generally preferred to minimize degradation of the complex macrolide structure.

Unraveling the Mechanism of the Beckmann Rearrangement

The Beckmann rearrangement of Erythromycin A 9(E)-oxime is a classic example of an acid-catalyzed molecular rearrangement. The reaction proceeds through a series of well-defined steps, culminating in the formation of the ring-expanded lactam.

The Role of the Catalyst and Activation of the Oxime

The rearrangement is initiated by an acid catalyst, which protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).[7][8] Common catalysts for this transformation include strong acids like sulfuric acid or hydrochloric acid, as well as reagents like p-toluenesulfonyl chloride (TsCl) or phosphorus pentachloride.[9] When using reagents like TsCl, an intermediate tosylate ester is formed, which is an excellent leaving group.

The Decisive Migration Step and Stereochemistry

The key step of the Beckmann rearrangement is the migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. In the case of Erythromycin A 9(E)-oxime, the C-10 carbon is positioned anti to the hydroxyl group. As the leaving group departs, the C-10 carbon migrates to the electron-deficient nitrogen atom, leading to the expansion of the 14-membered ring to a 15-membered ring. This concerted migration and departure of the leaving group results in the formation of a nitrilium ion intermediate. The stereospecific nature of this migration is a critical aspect of the Beckmann rearrangement.[9]

Formation of the Lactam

The nitrilium ion intermediate is highly electrophilic and is subsequently attacked by a water molecule present in the reaction medium. This is followed by deprotonation and tautomerization to yield the stable 15-membered lactam, 11-aza-10-deoxo-10-dihydroerythromycin A.

Diagram of the Beckmann Rearrangement Mechanism for Erythromycin A 9(E)-Oxime:

Caption: Mechanism of the Beckmann Rearrangement of Erythromycin A 9(E)-Oxime.

Experimental Protocol for the Beckmann Rearrangement

The following protocol is a generalized procedure based on literature precedents for the Beckmann rearrangement of Erythromycin A oxime.[10][11]

Materials:

-

Erythromycin A 9(E)-oxime

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or another suitable base

-

Acetone or other appropriate solvent

-

Water

-

Sodium bicarbonate solution

-

Extraction solvent (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve Erythromycin A 9(E)-oxime in a suitable solvent like acetone in a reaction vessel.

-

Cool the solution to a low temperature (e.g., 0-5°C) using an ice bath.

-

Add a base, such as pyridine, to the cooled solution.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture while maintaining the low temperature.

-

The reaction is stirred at this temperature for a specified period (e.g., 1-4 hours), with progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent.

-

The combined organic extracts are washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure 11-aza-10-deoxo-10-dihydroerythromycin A.

Self-Validating System in the Protocol:

-

TLC Monitoring: Continuous monitoring of the reaction by TLC allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

-

Controlled Temperature: Maintaining a low temperature is crucial to control the exothermic nature of the reaction with TsCl and to minimize potential side reactions.

-

Aqueous Workup: The use of a sodium bicarbonate wash neutralizes any remaining acidic species and helps in the removal of byproducts.

Potential Side Reactions: The Beckmann Fragmentation

A potential competing reaction to the Beckmann rearrangement is the Beckmann fragmentation. This side reaction is more likely to occur if the migrating group can form a stable carbocation.[9] In the context of Erythromycin A oxime, while the primary C-10 is not predisposed to forming a highly stable carbocation, the complex polyol structure and the reaction conditions can sometimes favor fragmentation pathways, leading to the formation of nitriles and other degradation products. The choice of a milder catalyst and carefully controlled reaction conditions, such as low temperatures, can help to minimize the occurrence of Beckmann fragmentation.[9][12]

Characterization of the Rearrangement Product

The successful synthesis of 11-aza-10-deoxo-10-dihydroerythromycin A is confirmed through various spectroscopic techniques.

| Spectroscopic Data | 11-aza-10-deoxo-10-dihydroerythromycin A |

| ¹H NMR (CDCl₃, ppm) | Characteristic signals for the macrolide ring protons, the two sugar moieties, and the newly formed N-H proton of the lactam. The chemical shifts of protons adjacent to the newly formed amide bond will be significantly different from the precursor oxime.[10] |

| ¹³C NMR (CDCl₃, ppm) | A distinct signal for the C-10 carbon, now part of the lactam, will be observed at a chemical shift different from the C-10 in the starting material. The carbonyl carbon of the lactam will also have a characteristic chemical shift.[10] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the ring-expanded product (C₃₇H₆₈N₂O₁₂) confirms its formation. |

| Infrared (IR) Spectroscopy | The appearance of a characteristic amide C=O stretching frequency and an N-H stretching vibration, along with the disappearance of the oxime O-H and C=N stretches, provides evidence for the rearrangement.[10] |

Conclusion

The Beckmann rearrangement of Erythromycin A oxime is a powerful and elegant transformation that has played a pivotal role in the development of modern macrolide antibiotics. A thorough understanding of its mechanism, the importance of stereocontrol in the oxime precursor, and the careful optimization of reaction conditions are essential for successfully harnessing this reaction in a drug discovery and development setting. This guide has provided a detailed overview of these critical aspects, offering a valuable resource for researchers and scientists working in the field of medicinal chemistry and antibiotic development.

References

- U.S. Patent 4,474,768. (1984). N-Methyl 11-aza-10-deoxo-10-dihydro-erytromycin A, intermediates therefor.

- U.S. Patent 4,328,334. (1982). 11-Aza-10-deoxo-10-dihydroerythromycin A and derivatives thereof as well as a process for their preparation.

- U.S. Patent 5,808,017. (1998). Process for preparing erythromycin A oxime.

- CN103897002A. (2014). Method for preparing erythrocin A9-oxime from rough erythromycin thiocyanate.

- EP0101186B1. (1987). N-methyl 11-aza-10-deoxo-10-dihydroerythromycin a, intermediates therefor and processes for their preparation.

- CN1673229A. (2005). Synthesis process of erythromycin oxime.

-

Papagiannopoulou, D., et al. (2022). Industrial Catalytic Production Process of Erythromycin. Catalysts, 12(9), 1037. [Link]

-

European Patent Office. (2003). PROCESS FOR PREPARING ERYTHROMYCIN A OXIME - EP 0970099 B1. [Link]

-

General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. [Link]

-

Deng, Z., Yao, G., & Ou, Y. (2003). Beckmann Rearrangement of Erythromycin A 9(E)-Oxime. Journal of Beijing Institute of Technology, 12(2), 186-189. [Link]

-

World Intellectual Property Organization. (2006). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). [Link]

-

Li, L., et al. (2012). Beckmann rearrangement of erythromycin A(E) oxime. Request PDF. [Link]

-

Djokic, S., et al. (1988). Erythromycin series. Part 13. Synthesis and structure elucidation of 10-dihydro-10-deoxo-11-methyl-11-azaerythromycin A. Semantic Scholar. [Link]

-

Djokic, S., et al. (1986). Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 1881-1890. [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]

-

Movassaghi, M., & Hunt, D. K. (2008). Nucleophile-intercepted Beckmann fragmentation reactions. PMC. [Link]

-

Denmark, S. E. (n.d.). The Beckmann Rearrangement. [Link]

-

Magritek. (n.d.). Erythromycin A. [Link]

Sources

- 1. Beckmann Rearrangement of Erythromycin A 9(E)-Oxime [journal.bit.edu.cn]

- 2. Erythromycin series. Part 11. Ring expansion of erythromycin A oxime by the Beckmann rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]

- 4. CN103897002A - Method for preparing erythrocin A9-oxime from rough erythromycin thiocyanate - Google Patents [patents.google.com]

- 5. CN1673229A - Synthesis process of erythromycin oxime - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. US4328334A - 11-Aza-10-deoxo-10-dihydroerythromycin A and derivatives thereof as well as a process for their preparation - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophile-intercepted Beckmann fragmentation reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Azithromycin: The Pivotal Role of the Erythromycin A 6,9-Imino Ether Intermediate

Executive Summary

Azithromycin, a leading azalide antibiotic, represents a significant advancement over its precursor, erythromycin A, offering enhanced acid stability and a broader antimicrobial spectrum.[1][2] This improvement is achieved through a semi-synthetic pathway that hinges on a critical ring expansion of the 14-membered erythromycin macrolide into a 15-membered azalactone ring.[3] This guide provides an in-depth technical analysis of this synthesis, with a specific focus on the formation and subsequent transformation of the Erythromycin A 6,9-Imino Ether. This intermediate is the lynchpin of the entire synthetic strategy, formed via an elegant and unexpected Beckmann rearrangement of Erythromycin A 9(E)-oxime.[4] We will dissect the underlying chemical principles, detail the step-by-step protocols for key transformations, and present quantitative data to offer a comprehensive resource for researchers and professionals in medicinal chemistry and drug development.

Introduction: Overcoming the Limitations of a Classic Antibiotic

Erythromycin A, a 14-membered macrolide, has long been a valuable tool in combating bacterial infections.[4] However, its clinical application is constrained by two primary factors: instability in the acidic environment of the stomach, which leads to gastrointestinal side effects, and a limited spectrum of activity, particularly against Gram-negative bacteria.[1][4] The acid sensitivity arises from an intramolecular acid-catalyzed ketalization involving the C6-hydroxyl group, the C12-hydroxyl group, and the C9-ketone.[5]

This clinical need spurred the development of second-generation macrolides. In the 1980s, researchers at the Pliva pharmaceutical company engineered a novel solution: the incorporation of a nitrogen atom into the macrolide ring, creating a 15-membered azalide structure.[4] The resulting compound, azithromycin, exhibited superior acid stability, a broader antimicrobial spectrum, and a significantly longer half-life, transforming the therapeutic landscape for respiratory and other infections.[1][2] The key to this transformation lies in a multi-step synthesis, the centerpiece of which is the formation of the this compound.[6]

The Synthetic Pathway: A Four-Stage Transformation

The conversion of erythromycin A to azithromycin is a classic example of sophisticated synthetic chemistry applied to a complex natural product. The overall process can be logically divided into four principal stages.[1][3][7]

Figure 1: Overall synthetic workflow from Erythromycin A to Azithromycin.

The first crucial step is to modify the C9 ketone of erythromycin A, which is the site of the acid-catalyzed degradation. This is achieved by converting it into an oxime. The formation of the correct stereoisomer, the (E)-oxime, is paramount for the success of the subsequent rearrangement.[8]

Experimental Protocol: Synthesis of Erythromycin A 9(E)-Oxime

-

Dissolution: Dissolve Erythromycin A in a suitable solvent such as isopropanol or methanol.[9]

-

Reagent Addition: Add an aqueous solution of hydroxylamine (NH₂OH) to the erythromycin solution. Hydroxylamine can be used as the free base or generated in situ from a salt like hydroxylamine hydrochloride with a base.[9][10]

-

Acid Catalysis: Introduce a mild acid catalyst, such as acetic acid, to the reaction mixture. The acid facilitates the condensation reaction. The pH of the reaction is typically controlled to be between 5.5 and 7.5.[9][11]

-

Heating: Maintain the reaction mixture at a temperature ranging from 45°C to 55°C for a sufficient period to ensure complete oxime formation.[9]

-

Workup and Isolation: Upon completion, cool the mixture. The product, Erythromycin A 9-oxime, can be isolated through pH adjustment (typically to >11.0 with NaOH) followed by extraction with an organic solvent (e.g., isopropyl acetate) and concentration to dryness.[9]

The Core Directive: Beckmann Rearrangement and the 6,9-Imino Ether

The formation of the 15-membered azalide ring is accomplished via a Beckmann rearrangement of the Erythromycin A 9(E)-oxime.[12] This reaction, typically used to convert oximes to amides (lactams), yields an unexpected and highly valuable bicyclic product in this specific substrate: the this compound.[4]

The key to this transformation is the activation of the oxime's hydroxyl group, making it a good leaving group. This is typically done using a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, in the presence of a base like sodium bicarbonate.[4]

The mechanism proceeds as follows:

-

Activation: The oxime hydroxyl group attacks the sulfonyl chloride, forming an O-sulfonyl oxime intermediate.

-

Rearrangement: The alkyl substituent trans to the O-sulfonyl group (in this case, the C8 carbon) migrates to the nitrogen atom. This occurs concurrently with the cleavage of the N-O bond, expelling the sulfonate anion.[12]

-

Intramolecular Cyclization: Instead of being hydrolyzed to a lactam, the resulting nitrilium ion is strategically positioned for intramolecular attack by the C6 hydroxyl group. This nucleophilic attack is highly favorable and results in the formation of the stable bicyclic 6,9-imino ether structure.[4]

This intramolecular cyclization is a pivotal discovery, as it prevents the formation of a simple lactam and instead produces the key intermediate required for the synthesis of azithromycin.[4][6]

Figure 2: Key mechanistic steps in the formation of the 6,9-Imino Ether.

The reaction conditions for the Beckmann rearrangement have been optimized to maximize the yield and purity of the 6,9-imino ether. The choice of solvent and base is critical to the reaction's success.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Add Erythromycin A 9-oxime and a base (e.g., sodium bicarbonate) to a reaction vessel containing a solvent system, such as an acetone/water mixture or a biphasic system like methylene chloride/water.[13][14][15]

-

Temperature Control: Cool the mixture to below 5°C.[13]

-

Reagent Addition: Slowly add a solution of an activating agent, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in a suitable solvent (e.g., acetone).[13]

-

Reaction Monitoring: Maintain the temperature and stir the mixture. The reaction progress can be monitored by HPLC.

-

Isolation: Once the reaction is complete, adjust the pH to 10-11 with a base (e.g., 20% NaOH solution), stir, and then filter the resulting solid. The product is washed with water and dried to yield the 6,9-imino ether.[13]

The structural integrity of the this compound has been unequivocally confirmed through various analytical techniques, including NMR, IR, MS, and X-ray single crystal diffraction.[16]

| Parameter | Condition 1 | Condition 2 | Optimized Condition |

| Activating Agent | p-Toluenesulfonyl Chloride | Methanesulfonyl Chloride | p-Toluenesulfonyl Chloride |

| Solvent System | Acetone/Water | Acetone/Water | Biphasic (CH₂Cl₂/Water) |

| Base | Sodium Carbonate | Sodium Bicarbonate | NaHCO₃ / Triethylamine |

| Temperature | 0-5°C | < 5°C | 5°C |

| Reported Yield | ~94%[13] | ~95%[13] | 93%[17] |

| Reported Purity (HPLC) | 97%[13] | 95%[13] | 98%[17] |

Table 1: Comparison of reported reaction conditions and outcomes for the synthesis of this compound.

From Imino Ether to Azithromycin: The Final Steps

With the core azalide structure established in the form of the 6,9-imino ether, the final transformations involve reduction and methylation.

The imino ether is reduced to the corresponding secondary amine, 9-deoxo-9a-aza-9a-homoerythromycin A. This step fully incorporates the nitrogen atom into the macrocycle. This reduction can be achieved using several methods, including catalytic hydrogenation or chemical reducing agents.[3][13]

-

Catalytic Hydrogenation: This is a common industrial method, often employing a noble metal catalyst such as Rhodium on Carbon (Rh/C) or Platinum on Carbon (Pt/C) under hydrogen pressure.[3][14]

-

Chemical Reduction: Reagents like sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in an acidic aqueous solution are also effective.[13][18]

The final step is the N-methylation of the secondary amine to yield the tertiary amine of azithromycin. This is typically accomplished via an Eschweiler-Clarke reaction, which uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4][19] This reaction is highly efficient and provides the final product in good yield.

Industrial Insight: One-Pot Synthesis To improve process efficiency and reduce costs, procedures have been developed where the reduction of the imino ether and the subsequent reductive methylation are performed sequentially in the same reaction vessel without isolating the intermediate amine.[3][7][20] This "one-pot" approach streamlines the manufacturing process significantly.

Conclusion

The semi-synthesis of azithromycin from erythromycin A is a triumph of medicinal chemistry, addressing critical clinical needs through elegant molecular engineering. At the heart of this process is the this compound. Its formation, via an unexpected intramolecular cyclization during a Beckmann rearrangement, is the defining step that enables the expansion to the 15-membered azalide ring. Understanding the causality, optimizing the reaction conditions for its formation, and efficiently converting it to the final product are fundamental to the successful and large-scale production of one of the world's most important antibiotics. This guide has illuminated the pivotal role of this intermediate, providing the technical foundation necessary for professionals in the field.

References

- European Patent Office. (1998). Preparation of azithromycin - EP 0879823 A1.

- Google Patents. (2016). CN105481913A - Method for synthesizing azithromycin.

-

Patsnap. (2012). Preparation method of azithromycin intermediate - CN102127064B. Available from: [Link]

-

Katsuki, T. (2007). Total synthesis of azithromycin. Angewandte Chemie International Edition, 46(15), 2598-2600. Available from: [Link]

-

Jelić, D., & Antolović, R. (2016). From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials. Antibiotics, 5(3), 29. Available from: [Link]

-

European Patent Office. (2003). PROCESS FOR PREPARING ERYTHROMYCIN A OXIME - EP 0970099 B1. Available from: [Link]

-

Quick Company. (2009). A Cost Effective Process For Preparing 6,9 Imino Ether. Available from: [Link]

- Google Patents. (2014). Azithromycin synthesis method - CN103880898A.

- Google Patents. (1999). EP0941999A2 - Preparation of azithromycin dihydrate.

- Google Patents. (1992). CA1321787C - Process for preparing erythromycin a oxime or a salt thereof.

- European Patent Office. (1999). Preparation of azithromycin dihydrate - EP 0941999 A2.

- Google Patents. (2013). CN103319551A - Preparation method of erythromycin 6,9 imino ether.

-

Patsnap. (2016). Preparation method of erythromycin 6,9-imino ether compound - CN106117565A. Available from: [Link]

-

Omura, S., & Macrolide antibiotics, K. A. (2000). Highlights of Semi-synthetic Developments from Erythromycin A. Journal of the Indian Institute of Science, 80(1), 3-34. Available from: [Link]

- Google Patents. (2007). WO2007015265A2 - A process for preparing 6,9-imino ether.

-

Wang, C. L., et al. (2004). Synthesis and crystal structure of this compound. Chinese Journal of Chemistry, 22(8), 835-838. Available from: [Link]

-

ResearchGate. (2020). Total Synthesis of Azithromycin. Available from: [Link]

-

Morimoto, S., et al. (1993). Chemical modification of erythromycins. IX. Selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives and preparation of clarithromycin. The Journal of Antibiotics, 46(4), 647-660. Available from: [Link]

- Google Patents. (2009). CN101362783A - Preparation method of erythromycin A oxime.

- Beale, J. M., & Block, J. H. (Eds.). (2011). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins.

- Google Patents. (2011). CN102127064A - Preparation method of azithromycin intermediate.

- Google Patents. (2000). United States Patent (19) - 6,013,778.

-

WIPO Patentscope. (2007). WO/2007/015265 A PROCESS FOR PREPARING 6,9-IMINO ETHER. Available from: [Link]

-

ResearchGate. (2017). Synthesis of azithromycin (3) from erythromycin (1). TsCl=4‐toluenesulfonyl chloride. Available from: [Link]

-

Wang, C., et al. (2003). Beckmann rearrangement of erythromycin A(E) oxime. Journal of Beijing Institute of Technology, 12(4), 421-424. Available from: [Link]

- Google Patents. (2007). US7235646B2 - Process for the preparation of azithromycin monohydrate isopropanol clathrate.

-

Bioaustralis Fine Chemicals. Erythromycin A oxime. Available from: [Link]

-

Ma, S., et al. (2017). Synthesis and Antibacterial Evaluation of a Series of 11,12-Cyclic Carbonate Azithromycin-3-O-descladinosyl-3-O-carbamoyl Glycosyl Derivatives. Molecules, 22(10), 1695. Available from: [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

-

ResearchGate. (2016). (PDF) From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials. Available from: [Link]

- Google Patents. (2009). WO2009156938A2 - A cost effective process for preparing 6,9-imino ether.

-

ResearchGate. (2022). Synthesis routes of A, erythromycin imino ether and B, azithromycin showing the formation of impurities. Available from: [Link]

-

ResearchGate. (2001). (PDF) Azalides from Azithromycin to New Azalide Derivatives. Available from: [Link]

-

Deng, Z., Yao, G., & Ou, Y. (2002). Beckmann Rearrangement of Erythromycin A 9 (E)-Oxime. Chinese Journal of Organic Chemistry, 22(11), 884-887. Available from: [Link]

-

ResearchGate. (1993). A regioselective alkylation at the C-6 hydroxyl group of erythromycin A-oxime derivatives. Available from: [Link]

- Google Patents. (1998). US5808017A - Process for preparing erythromycin A oxime.

-

Chantot, J. F., & Gasc, J. C. (1985). New ether oxime derivatives of erythromycin A. A structure-activity relationship study. The Journal of Antibiotics, 38(6), 706-715. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. New ether oxime derivatives of erythromycin A. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. data.epo.org [data.epo.org]

- 10. CN101362783A - Preparation method of erythromycin A oxime - Google Patents [patents.google.com]

- 11. CA1321787C - Process for preparing erythromycin a oxime or a salt thereof - Google Patents [patents.google.com]

- 12. Beckmann Rearrangement [organic-chemistry.org]

- 13. Preparation method of azithromycin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 14. A Cost Effective Process For Preparing 6,9 Imino Ether [quickcompany.in]

- 15. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CN102127064A - Preparation method of azithromycin intermediate - Google Patents [patents.google.com]

- 19. WO2009156938A2 - A cost effective process for preparing 6,9-imino ether - Google Patents [patents.google.com]